An In-depth Technical Guide to Mono(2-ethyl-5-hexenyl) Phthalate: Chemical Structure, Molecular Properties, and Analytical Considerations
An In-depth Technical Guide to Mono(2-ethyl-5-hexenyl) Phthalate: Chemical Structure, Molecular Properties, and Analytical Considerations
This technical guide provides a comprehensive overview of Mono(2-ethyl-5-hexenyl) Phthalate, a monoester of phthalic acid. Given the extensive research into phthalates as a class of compounds with significant environmental and health implications, this document is intended for researchers, scientists, and professionals in drug development and toxicology. It delves into the chemical structure, molecular properties, synthesis, and analytical methodologies pertinent to this specific phthalate monoester.
Introduction: The Significance of Phthalate Monoesters
Phthalic acid esters (phthalates) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). Due to their non-covalent incorporation into the polymer matrix, phthalates can leach into the environment, leading to widespread human exposure through various routes, including ingestion, inhalation, and dermal contact.[1]
The metabolic pathway of diester phthalates, such as the ubiquitous Di(2-ethylhexyl) phthalate (DEHP), involves initial hydrolysis by lipases to their corresponding monoester metabolites.[2] These monoesters, including Mono(2-ethylhexyl) phthalate (MEHP), are often considered the more biologically active and toxic species.[2] They are implicated as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems, potentially leading to adverse effects on reproductive health and development.[3][4] Mono(2-ethyl-5-hexenyl) Phthalate, the subject of this guide, is a close structural analog of MEHP, featuring a terminal double bond in its alkyl chain. This structural feature suggests it may serve as a precursor to various oxidized metabolites and warrants specific investigation into its unique biochemical and toxicological profile.[5]
Chemical Structure and Identification
Mono(2-ethyl-5-hexenyl) Phthalate is a monoester derivative of 1,2-benzenedicarboxylic acid (phthalic acid). Its structure consists of a phthalic acid moiety linked via an ester bond to a 2-ethyl-5-hexenyl alcohol. The presence of the vinyl group introduces a site of unsaturation, which can influence its reactivity and metabolic fate compared to its saturated counterpart, MEHP.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-(2-ethylhex-5-enoxycarbonyl)benzoic acid | [6] |
| CAS Number | 854538-92-4 | [7] |
| Molecular Formula | C₁₆H₂₀O₄ | [8] |
| Molecular Weight | 276.33 g/mol | [8] |
| InChI | 1S/C16H20O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h3,6-7,9-10,12H,1,4-5,8,11H2,2H3,(H,17,18) | [7] |
| InChIKey | QXUMWWVRSGNIKF-UHFFFAOYSA-N | [7] |
| SMILES | CCC(CCC=C)COC(=O)c1ccccc1C(=O)O | [6] |
Structural Diagram:
Caption: Chemical structure of Mono(2-ethyl-5-hexenyl) Phthalate.
Physicochemical Properties
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | Similar phthalate monoesters, like MEHP, are described as low-melting solids.[4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and dimethylformamide. | Phthalate monoesters generally exhibit limited water solubility. MEHP is soluble in organic solvents.[4][9] |
| pKa | The carboxylic acid group is expected to have a pKa in the range of 3-5. | The pKa of benzoic acid is around 4.2. |
| LogP (Octanol-Water Partition Coefficient) | Expected to be moderately high, indicating lipophilicity. | The presence of the long alkyl chain contributes to its lipophilic character. |
Synthesis of Mono(2-ethyl-5-hexenyl) Phthalate
The synthesis of Mono(2-ethyl-5-hexenyl) Phthalate is not extensively documented in the literature. However, a logical and established synthetic route involves a two-step process: the synthesis of the precursor alcohol, 2-ethyl-5-hexen-1-ol, followed by its esterification with phthalic anhydride. A thesis by McDaniel (2017) describes a similar synthesis pathway.[5]
Synthesis of 2-ethyl-5-hexen-1-ol
The precursor alcohol, 2-ethyl-5-hexen-1-ol, is not a common commercially available reagent. Its synthesis can be achieved through various organic synthesis methodologies. One plausible route involves the reduction of a corresponding carboxylic acid or ester.[5]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 2-ethyl-5-hexen-1-ol.
Esterification of 2-ethyl-5-hexen-1-ol with Phthalic Anhydride
The final step involves the selective mono-esterification of phthalic anhydride with the synthesized 2-ethyl-5-hexen-1-ol. This reaction is typically acid-catalyzed.
Experimental Protocol: Mono-esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) and 2-ethyl-5-hexen-1-ol (1.0 equivalent) in a suitable inert solvent (e.g., toluene).
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (e.g., 0.02 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted phthalic anhydride and the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure Mono(2-ethyl-5-hexenyl) Phthalate.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm corresponding to the four protons on the phthalate ring.
-
Vinyl Protons: Signals in the range of δ 4.9-5.8 ppm, characteristic of the terminal double bond.
-
Methylene Protons adjacent to Ester: A multiplet around δ 4.2-4.4 ppm.
-
Alkyl Chain Protons: A series of multiplets in the upfield region (δ 0.9-2.2 ppm) corresponding to the ethyl and hexenyl chain protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-175 ppm) for the ester and carboxylic acid carbonyls.
-
Aromatic Carbons: Signals in the range of δ 128-135 ppm.
-
Vinyl Carbons: Signals around δ 115 ppm (CH₂) and δ 138 ppm (CH).
-
Methylene Carbon adjacent to Ester: A signal around δ 65-70 ppm.
-
Alkyl Carbons: A series of signals in the upfield region (δ 10-40 ppm).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the carboxylic acid.
-
C=O Stretch: Strong absorption bands around 1700-1740 cm⁻¹ for the ester and carboxylic acid carbonyl groups.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C=C Stretch (Alkene): A peak around 1640 cm⁻¹.
-
C-O Stretch: Strong absorption in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): Expect to see the molecular ion peak (M⁺) at m/z 276. Key fragment ions would likely include those corresponding to the loss of the alkyl chain and fragmentation of the phthalate moiety, with a characteristic peak at m/z 149 (phthalic anhydride ion).
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 275 would be prominent.
-
Metabolism and Toxicological Profile
Specific toxicological data for Mono(2-ethyl-5-hexenyl) Phthalate is limited. However, its metabolism and toxicity can be inferred from the extensive research on its saturated analog, MEHP, and other DEHP metabolites.
Predicted Metabolic Pathway
The metabolism of Mono(2-ethyl-5-hexenyl) Phthalate is expected to follow pathways similar to other high molecular weight phthalates. The terminal double bond in the 5-hexenyl chain provides an additional site for metabolic modification.
Metabolic Transformation Cascade:
Caption: Predicted metabolic pathway of Mono(2-ethyl-5-hexenyl) Phthalate.
The initial monoester can undergo Phase I metabolism, involving oxidation of the alkyl chain. The double bond is a likely site for epoxidation or hydroxylation. Further oxidation can lead to the formation of hydroxylated, carboxylated, and keto (oxo) metabolites.[10] These oxidized metabolites can then undergo Phase II conjugation, primarily with glucuronic acid, to form more water-soluble compounds that are readily excreted in the urine.[10][11]
Potential Toxicological Effects
Based on the known toxicology of MEHP and other phthalate monoesters, Mono(2-ethyl-5-hexenyl) Phthalate is anticipated to exhibit endocrine-disrupting properties.
-
Endocrine Disruption: Phthalate monoesters are known to interact with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) and steroid hormone receptors.[4] MEHP has been shown to exhibit anti-androgenic and anti-estrogenic activities in vitro.[1]
-
Reproductive and Developmental Toxicity: Exposure to DEHP and its metabolites has been associated with adverse effects on the male reproductive system in animal studies.[3] In humans, elevated levels of certain phthalate metabolites have been linked to altered sperm parameters and potential impacts on fetal development.[7]
-
Cytotoxicity and Genotoxicity: In vitro studies on MEHP have demonstrated dose-dependent cytotoxicity.[12][13] While some studies suggest a potential for genotoxicity, the evidence is not always consistent.[13][14]
Analytical Methodologies
The accurate quantification of Mono(2-ethyl-5-hexenyl) Phthalate in various matrices, such as biological fluids (urine, serum) and environmental samples, is crucial for exposure assessment and toxicological studies. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
Sample Preparation
Given the ubiquitous nature of phthalates, stringent precautions must be taken during sample collection and preparation to avoid contamination.[16]
Workflow for Biological Sample Analysis:
Caption: General workflow for the analysis of phthalate monoesters in biological samples.
-
Enzymatic Hydrolysis: In biological samples, phthalate metabolites are often present as glucuronide conjugates. Therefore, an initial enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the conjugate and measure the total concentration of the metabolite.[17]
-
Extraction:
-
Derivatization (for GC-MS): To improve the volatility and chromatographic properties of the polar carboxylic acid group for GC-MS analysis, a derivatization step is typically required. Silylation is a common method.[17]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and sensitive detection, particularly when operated in selected ion monitoring (SIM) mode. The use of low-bleed capillary columns is recommended to minimize background interference.[19][20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization, simplifying sample preparation. It is the method of choice for analyzing a wide range of phthalate metabolites in complex matrices.[18][21][22] The use of a C18 or similar reversed-phase column with a gradient elution is common.[18]
Conclusion
Mono(2-ethyl-5-hexenyl) Phthalate represents an important, yet understudied, member of the phthalate monoester family. Its structural similarity to the well-characterized MEHP, combined with the presence of a reactive double bond, suggests a complex metabolic profile and potential for significant biological activity. This guide has synthesized the available information to provide a foundational understanding of its chemical nature, a plausible synthetic route, and the analytical methodologies required for its investigation. Further research is imperative to fully elucidate its physicochemical properties, metabolic fate, and toxicological significance to accurately assess its risk to human health and the environment.
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